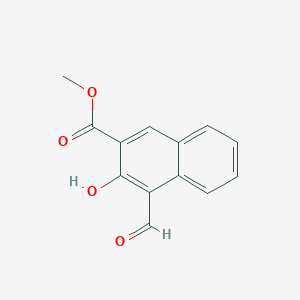
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. Chemokines are small signaling proteins that regulate the migration and activation of immune cells. CCR3 is expressed on various immune cells, including eosinophils, basophils, and T cells, and plays a role in allergic and inflammatory diseases. TAK-220 has been studied for its potential therapeutic use in asthma, allergic rhinitis, and other inflammatory disorders.
作用机制
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3, which is expressed on various immune cells, including eosinophils, basophils, and T cells. CCR3 plays a role in allergic and inflammatory diseases by mediating the recruitment and activation of these immune cells. This compound binds to CCR3 and prevents the binding of its ligands, such as eotaxin and RANTES, thereby inhibiting the recruitment and activation of eosinophils and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. In clinical studies, this compound has been shown to improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been shown to reduce the number of eosinophils in the blood and sputum of patients with asthma. This compound has been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3 and has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. This compound has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. However, this compound has some limitations for lab experiments. This compound is a small molecule and may have limited bioavailability and stability in vivo. This compound may also have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. First, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of asthma and other inflammatory disorders. Second, the safety and tolerability of this compound need to be further evaluated in clinical trials. Third, the potential use of this compound in combination with other therapies, such as inhaled corticosteroids, needs to be explored. Fourth, the role of CCR3 in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease, needs to be further elucidated. Finally, the development of more selective and potent CCR3 antagonists could lead to improved therapeutic options for patients with asthma and other inflammatory disorders.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, starting from commercially available starting materials. The first step is the conversion of 4-chloro-2-methylaniline to the corresponding amide using acetic anhydride and acetic acid. The amide is then reacted with 5,6,7,8-tetrahydro-2-naphthol in the presence of a base, such as potassium carbonate, to form the naphthalene ether. The final step involves the acetylation of the amide nitrogen with acetic anhydride and pyridine to yield this compound.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. In preclinical studies, this compound was shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. Clinical studies have demonstrated that this compound can improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h6-11H,2-5,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHLOUBNYWCLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)

![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)


![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)
